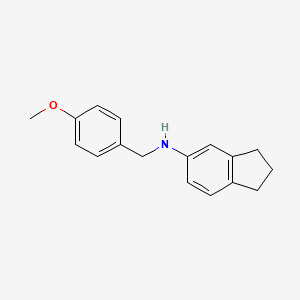![molecular formula C18H16FNO B5857083 3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline](/img/structure/B5857083.png)
3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It features a fluorine atom, a methoxy group attached to a naphthalene ring, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxynaphthalene and 3-fluoroaniline.
Nucleophilic Substitution: The first step involves the nucleophilic substitution of 2-methoxynaphthalene with a suitable electrophile to introduce the methoxy group.
Coupling Reaction: The intermediate product is then subjected to a coupling reaction with 3-fluoroaniline using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.
Purification: The final product is purified using techniques like column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It serves as a probe in biological studies to investigate the interactions of aromatic amines with biological targets.
Mechanism of Action
The mechanism of action of 3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline involves its interaction with specific molecular targets. The fluorine atom and methoxy group enhance the compound’s ability to bind to target proteins or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-N-[(6-methoxynaphthalen-2-yl)methyl]aniline: Similar structure but with a different position of the methoxy group.
3-fluoro-2-methylaniline: Lacks the naphthalene ring but contains the fluorine and aniline moieties.
Uniqueness
3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline is unique due to the specific positioning of the methoxy group on the naphthalene ring, which can influence its chemical reactivity and interaction with biological targets. This structural uniqueness can lead to different pharmacological and material properties compared to similar compounds.
Properties
IUPAC Name |
3-fluoro-N-[(2-methoxynaphthalen-1-yl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO/c1-21-18-10-9-13-5-2-3-8-16(13)17(18)12-20-15-7-4-6-14(19)11-15/h2-11,20H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJNPIXASPPHTKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=CC=CC=C2C=C1)CNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-[2-(4-Methoxycarbonylanilino)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B5857010.png)
![(E)-N-[4-(AMINOSULFONYL)PHENYL]-3-(2-NITROPHENYL)-2-PROPENAMIDE](/img/structure/B5857031.png)
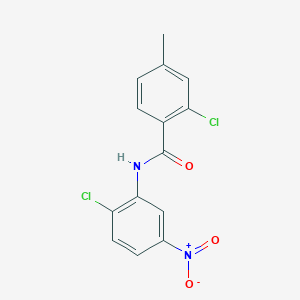
![(2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5857047.png)
![1-[2-(4-fluorophenoxy)ethyl]piperidine](/img/structure/B5857053.png)
![1,3-dimethyl-5-[2-methyl-4-(1-pyrrolidinyl)benzylidene]-2-thioxo-4-imidazolidinone](/img/structure/B5857061.png)
![methyl 3-{[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]amino}-4-methylbenzoate](/img/structure/B5857063.png)
![1-[2-(3-methyl-4-nitrophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5857066.png)
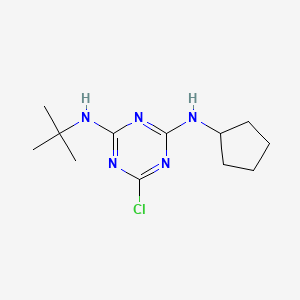
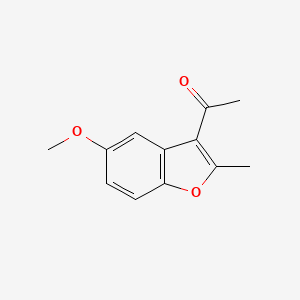
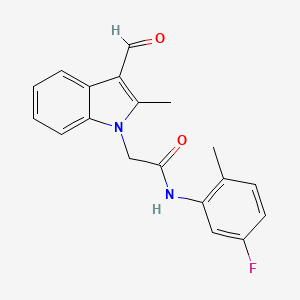
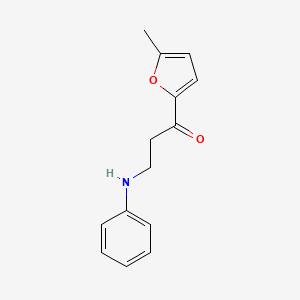
![1-[(2-FLUOROPHENYL)METHYL]-2-(4-METHOXYPHENYL)-1H-1,3-BENZODIAZOLE](/img/structure/B5857124.png)
